molecular formula C10H8N2O2 B1273748 3-(1H-pyrazol-1-yl)benzoic acid CAS No. 264264-33-7

3-(1H-pyrazol-1-yl)benzoic acid

Cat. No. B1273748
M. Wt: 188.18 g/mol
InChI Key: KLMWJDGRIJPPSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest due to their potential applications in various fields. A novel pyrazole derivative was synthesized in one study, which involved a one-pot, three-component reaction under solvent-free conditions, yielding a product with a bridgehead-fused system . Another study reported the synthesis of a pyrazole derivative through a reaction involving an acid chloride and 2,3-diaminopyridine, leading to the formation of a pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative . These syntheses highlight the versatility of pyrazole chemistry and the potential for creating a wide range of compounds with varying properties.

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structures of pyrazole derivatives. For instance, the crystal structure of a pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . Another study described the crystal structure of a pyrazole derivative with a trigonal space group, where the crystal packing was stabilized by intermolecular hydrogen bonds . These studies demonstrate the importance of molecular structure analysis in understanding the conformation and stability of pyrazole compounds.

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions, as evidenced by the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and esters . The reaction mechanisms have been explored both experimentally and theoretically, with studies employing quantum-chemical calculations to elucidate the pathways and intermediates involved in these transformations . These analyses provide insights into the reactivity of pyrazole compounds and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. Spectroscopic methods such as FT-IR, NMR, and UV-visible spectra have been used to characterize these compounds . Theoretical approaches, including density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, have been employed to predict properties such as orbital energies, charge distributions, and electronic spectra . Additionally, some pyrazole derivatives exhibit nonlinear optical properties, which have been discussed based on polarizability and hyperpolarizability values . These studies underscore the multifaceted nature of pyrazole derivatives and their potential applications in various technological domains.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Pyrazole derivatives, including 3-(1H-pyrazol-1-yl)benzoic acid, have been investigated for their antimicrobial activities. Compounds like 5-(3, 5-dimethyl-1H-pyrazol-1-yl) 1,3-benzoic acid have shown anti-bacterial activity against Gram-positive and Gram-negative bacteria, and anti-fungal activity against strains like Candida albicans. The activities align with docking results and have been characterized through various spectroscopy methods (Shubhangi et al., 2019).

Optical Nonlinearity Applications

  • N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which are related to pyrazole benzoic acid derivatives, have been studied for their optical nonlinearity. These compounds have potential applications in optical limiting, with specific derivatives like 4-(4-(ethoxycarbonyl)-5-phenyl-1H-pyra- zol-1-yl)benzoic acid demonstrating maximum nonlinearity (B. Chandrakantha et al., 2013).

Cytotoxicity in Cancer Research

  • Pyrazole benzoic acid derivatives have been explored for their biological cytotoxicity against cancer cell lines. Studies on compounds like 3-(3-(2-pyridyl)pyrazol-1-ylmethyl)benzoic acid have shown preliminary results on their cytotoxicity against A549 and MDA-MB-231 cancer cell lines, indicating potential applications in cancer treatment (Aidan P McKay et al., 2016).

Potential in Nonlinear Optical Properties

  • Research on novel pyrazole derivatives, such as 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has delved into their nonlinear optical properties. This includes studies on their molecular geometries, electronic structures, and potential for applications in areas like photonics (K. Kumara et al., 2018).

Synthesis and Structural Analysis

  • Synthesis and characterization of pyrazole derivatives, including 3-(1H-pyrazol-1-yl)benzoic acid, have been significant in understanding their structure and potential applications. Studies include the synthesis of various derivatives and their characterization through spectroscopic methods and X-ray crystallography, providing insights into their molecular structure and stability (A. Titi et al., 2020).

Safety And Hazards

3-(1H-pyrazol-1-yl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for the study of 3-(1H-pyrazol-1-yl)benzoic acid are not mentioned in the available resources, research into pyrazole derivatives is a vibrant field due to their potential pharmacological activities . Further studies could focus on exploring these activities and developing more selective and potent molecules based on the 3-(1H-pyrazol-1-yl)benzoic acid scaffold .

properties

IUPAC Name

3-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMWJDGRIJPPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383766
Record name 3-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)benzoic acid

CAS RN

264264-33-7
Record name 3-(1H-Pyrazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264264-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Pyrazol-1-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DL Priebbenow, DJ Leaver, N Nguyen… - Journal of medicinal …, 2020 - ACS Publications
A high-throughput screen designed to discover new inhibitors of histone acetyltransferase KAT6A uncovered CTX-0124143 (1), a unique aryl acylsulfonohydrazide with an IC 50 of 1.0 …
Number of citations: 9 pubs.acs.org

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